ゼブラリン CEP

概要

説明

科学的研究の応用

Antitumor Activity

Zebularine has been identified as a promising antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly in hepatocellular carcinoma (HepG2) cells.

- Mechanism of Action : Zebularine acts primarily by forming covalent complexes with DNA methyltransferases (DNMTs), leading to reduced methylation levels and subsequent gene expression changes. Specifically, it downregulates cyclin-dependent kinase 2 (CDK2) and upregulates tumor suppressor proteins such as p21 WAF/CIP1 and p53, which are crucial for cell cycle regulation and apoptosis induction .

- Case Study : In a study involving HepG2 cells treated with zebularine, significant reductions in cell viability were observed at concentrations above 250 μM after 72 hours. The study utilized WST assays and BrdU incorporation assays to measure cell growth and proliferation, demonstrating that zebularine effectively inhibits the growth of these cancer cells .

Hepatotoxicity Assessment

Zebularine's role in enhancing the sensitivity of HepG2 cells to drug toxicity makes it valuable for hepatotoxicity assessments.

- Findings : Research indicates that zebularine upregulates the expression of cytochrome P450 (CYP) genes, which are essential for drug metabolism. This upregulation is mediated through the inhibition of DNMT1 and double-stranded RNA-dependent protein kinase (PKR), enhancing the functionality of HepG2 cells for toxicity testing .

- Data Table : The following table summarizes the effects of zebularine on various CYP gene expressions:

| CYP Gene | Expression Level Change | Fold Change |

|---|---|---|

| CYP1A1 | Strongly Upregulated | >20 |

| CYP2B6 | Strongly Upregulated | >20 |

| CYP2C19 | Strongly Upregulated | >20 |

| CYP3A4 | Slightly Upregulated | <10 |

This data suggests that zebularine-treated HepG2 cells can be used to more accurately evaluate the hepatotoxic potential of various compounds, including acetaminophen and aflatoxin B1 .

Epigenetic Modulation

Zebularine's ability to modulate epigenetic factors has implications beyond cancer treatment.

- Plant Studies : Recent research has shown that zebularine can induce DNA hypomethylation in plant species such as Salix purpurea, suggesting its potential use in agricultural biotechnology for modifying plant traits through epigenetic changes .

- Renal Protection : In animal models, zebularine has demonstrated protective effects against renal inflammation and fibrosis, indicating its therapeutic potential in kidney diseases through epigenetic modulation .

Safety Profile

Zebularine exhibits low toxicity even after prolonged administration, making it a suitable candidate for further clinical development. Studies have shown that it preferentially targets cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

作用機序

Target of Action

Zebularine CEP, also known as 2/‘-O-T-BUTYLDIMETHYLSILYL-3/’-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/‘-O-(4,4/’-DIMETHOXY, primarily targets cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a nucleoside molecule that is integral to the structure of DNA .

Mode of Action

Zebularine CEP acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This binding inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, Zebularine CEP has been shown to inhibit DNA methylation , a process that regulates gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Zebularine CEP is the DNA methylation pathway . By inhibiting DNA methylation, Zebularine CEP can alter gene expression patterns . It has been suggested that Zebularine CEP induces DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA . This could potentially affect various downstream cellular processes.

Result of Action

The inhibition of DNA methylation by Zebularine CEP can lead to changes in gene expression. This can have various molecular and cellular effects, including the inhibition of tumor growth . In fact, Zebularine CEP has been shown to display anti-tumor properties both in vitro and in vivo .

生化学分析

Biochemical Properties

Zebularine CEP acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It is also known to inhibit DNA methylation, a process that involves the addition of a methyl group to the DNA molecule, which can significantly affect gene expression .

Cellular Effects

Zebularine CEP has been shown to have various effects on cells. For instance, it has been found to protect against blood-brain-barrier (BBB) disruption in ischemic stroke (IS) models by increasing the expression of zona occludens-1 (ZO-1) and vascular endothelial (VE)-cadherin . It also demonstrated growth-inhibitory effects in cancer cells, occurring in parallel with its DNA demethylating action .

Molecular Mechanism

The molecular mechanism of Zebularine CEP involves the formation of a covalent bond with DNA methyltransferases, leading to their inactivation . This results in a decrease in DNA methylation at selected loci, including a CACTA DNA transposon and a small region upstream from the UFGT gene, coding for the UDP glucose:flavonoid-3-O-glucosyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, Zebularine CEP has been shown to have long-term effects. For instance, in a mouse model of radiation-induced lymphomagenesis, 40% of Zebularine CEP-treated animals were still alive after 1 year . Moreover, Zebularine CEP treatment led to increased levels of interferon response in a cyclic guanosine monophosphate-AMP (cGAMP) synthase (cGAS)- and stimulator of interferon genes (STING)-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of Zebularine CEP have been shown to vary with different dosages. For example, in a study on ear pinna wound closure in mice, Zebularine CEP treatment resulted in improved ear hole repair .

Metabolic Pathways

Zebularine CEP is involved in the metabolic pathway of DNA methylation, where it acts as an inhibitor of DNA methyltransferases . This results in a decrease in DNA methylation, thereby affecting gene expression .

Subcellular Localization

Given its role as a DNA methyltransferase inhibitor, it is likely that it localizes to the nucleus where DNA methylation occurs .

準備方法

Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through the condensation of 2-pyrimidinone with ribose derivatives. The reaction typically involves the use of acidic catalysts to facilitate the formation of the glycosidic bond . The process requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of zebularine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain zebularine in its pure form .

化学反応の分析

Types of Reactions: Zebularine undergoes various chemical reactions, including:

Oxidation: Zebularine can be oxidized to form reactive intermediates that interact with DNA.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.

Nucleophiles: Ammonia and amines are typical nucleophiles in substitution reactions.

Major Products: The major products formed from these reactions include modified nucleosides and DNA adducts, which are crucial for studying DNA methylation and gene expression .

類似化合物との比較

- 5-Azacytidine

- 2-Deoxy-5-azacytidine

Comparison: Zebularine is unique due to its chemical stability and lower toxicity compared to other DNA methylation inhibitors like 5-azacytidine and 2-deoxy-5-azacytidine . While all three compounds inhibit DNA methylation, zebularine’s stability makes it more suitable for long-term studies and therapeutic applications .

生物活性

Zebularine (CAS: 3690-10-6) is a nucleoside analog that functions primarily as a DNA methyltransferase inhibitor (DNMTi) and has garnered attention for its potential therapeutic applications in cancer treatment. This article synthesizes various research findings on the biological activity of Zebularine, focusing on its mechanisms of action, effects on cancer cells, and implications for immunotherapy.

Zebularine exerts its biological effects through several key mechanisms:

- DNA Methylation Inhibition : Zebularine inhibits DNMT1 and alters the methylation status of various genes. This process can lead to the reactivation of silenced tumor suppressor genes, which is crucial in cancer therapy .

- Cell Cycle Arrest : Treatment with Zebularine induces S-phase arrest in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's effects on cell cycle proteins differ between these cell lines, indicating a complex interaction with cellular signaling pathways .

- Induction of Apoptosis : Zebularine has been shown to promote apoptosis in various cancer types by altering apoptotic protein levels, including caspase-3 and Bcl-2 family members, thereby enhancing cell death in tumor cells .

- Tumor Immunogenicity Enhancement : Recent studies indicate that Zebularine can enhance anti-tumor immunity by promoting dendritic cell maturation and increasing the expression of immune checkpoint markers. This suggests a dual role in both direct anti-cancer effects and modulation of the immune response .

Table 1: Summary of Biological Effects of Zebularine

Case Studies

- Breast Cancer Cell Lines : In a study evaluating MDA-MB-231 and MCF-7 cells, Zebularine treatment resulted in significant growth inhibition with IC50 values of approximately 88 μM for MDA-MB-231 and 149 μM for MCF-7 after 96 hours. The study highlighted a more pronounced effect on ER-negative cells compared to ER-positive cells, suggesting potential stratification for therapy based on receptor status .

- Cholangiocarcinoma (CCA) : Research demonstrated that Zebularine effectively induced apoptosis in CCA cells via DNMT inhibition. The compound altered DNA methylation patterns, particularly affecting genes involved in the Wnt signaling pathway, which is often dysregulated in cancers .

- Tumor Microenvironment Modulation : A recent investigation into the immunological effects of Zebularine showed that it enhances the infiltration of immune cells, such as dendritic cells and T lymphocytes, into the tumor microenvironment (TME). This effect was observed in mouse models treated with Zebularine, where increased levels of mature dendritic cells were noted .

特性

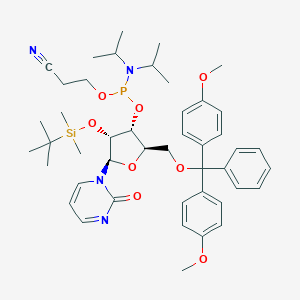

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。